molecular formula C10H15NO B3033885 2-Amino-2-(3,5-dimethylphenyl)ethanol CAS No. 1248092-98-9

2-Amino-2-(3,5-dimethylphenyl)ethanol

Cat. No.: B3033885
CAS No.: 1248092-98-9
M. Wt: 165.23
InChI Key: WZFVOURVLDLEGP-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two methyl groups at the 3 and 5 positions

Scientific Research Applications

2-Amino-2-(3,5-dimethylphenyl)ethanol has a wide range of applications in scientific research:

Safety and Hazards

“2-Amino-2-(3,5-dimethylphenyl)ethanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-Amino-2-(3,5-dimethylphenyl)acetone.

    Reduction: Formation of 2-Amino-2-(3,5-dimethylphenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
  • 2-Amino-2-(4-methylphenyl)ethanol

Uniqueness

2-Amino-2-(3,5-dimethylphenyl)ethanol is unique due to the specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions provides steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

2-amino-2-(3,5-dimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFVOURVLDLEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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